molecular formula C14H19NO5S B3039489 (S)-3-Boc-4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide CAS No. 1105712-07-9

(S)-3-Boc-4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide

Cat. No. B3039489
CAS RN: 1105712-07-9
M. Wt: 313.37
InChI Key: GFIYMPOLIUHNDY-LBPRGKRZSA-N
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Description

Oxathiazolidine dioxides are a class of organic compounds containing a five-membered heterocyclic ring structure composed of one oxygen atom, one sulfur atom, one nitrogen atom, and two carbon atoms . The term “Boc” refers to a tert-butoxycarbonyl protective group, which is often used in organic synthesis to protect amines .


Synthesis Analysis

While the specific synthesis of “(S)-3-Boc-4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide” is not available, oxathiazolidine dioxides can generally be synthesized through cycloaddition reactions . The Boc group can be introduced through a reaction with di-tert-butyl dicarbonate in the presence of a base .


Molecular Structure Analysis

The molecular structure of oxathiazolidine dioxides involves a five-membered ring with various substituents. The exact structure would depend on the specific substituents present .


Chemical Reactions Analysis

Oxathiazolidine dioxides can participate in a variety of chemical reactions, including cycloaddition reactions . The Boc group can be removed under acidic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. These can include properties like solubility, melting point, boiling point, and reactivity .

Mechanism of Action

Target of Action

The compound “(S)-3-Boc-4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide”, also known as “(4S)-2,2-Dioxido-4-benzyl-1,2,3-oxathiazolidine, N-BOC protected”, is a derivative of the benzothiadiazine group Similar compounds in the benzothiadiazine group, such as bentazon, have been reported to target photosystem ii (psii) in plants .

Mode of Action

For instance, bentazon, a benzothiadiazine herbicide, acts as a photosynthesis inhibitor by specifically inhibiting PSII . It competes for the QB binding site with plastoquinone, the electron transporter in PSII, resulting in photosynthesis inhibition and generation of oxidative stress in sensitive species .

Biochemical Pathways

Based on the mode of action of related compounds, it can be inferred that the compound may affect the photosynthetic electron transport chain in plants by inhibiting psii . This inhibition disrupts the conversion of light energy into chemical energy, affecting the plant’s ability to produce necessary compounds for growth and survival .

Pharmacokinetics

Similar compounds in the benzothiadiazine group, such as bentazon, are known to be highly soluble in water, volatile, and mobile, which may present a risk of leaching to groundwater . These properties could potentially impact the bioavailability of the compound.

Result of Action

Based on the effects of related compounds, it can be inferred that the compound may cause oxidative stress in sensitive species due to its inhibition of psii . This could potentially lead to cellular damage and impaired growth in these species .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the mobility and volatility of the compound can lead to its distribution in various environmental compartments, including water bodies and soil . Additionally, the compound’s solubility in water can influence its availability to target organisms . The compound’s stability and efficacy can also be affected by environmental conditions such as temperature, pH, and the presence of other chemicals .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. It’s important to refer to Material Safety Data Sheets (MSDS) or similar resources for safety information .

Future Directions

The future directions for research on a compound would depend on its potential applications. This could involve studying its properties further, developing new synthesis methods, or exploring new uses .

properties

IUPAC Name

tert-butyl (4S)-4-benzyl-2,2-dioxooxathiazolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5S/c1-14(2,3)20-13(16)15-12(10-19-21(15,17)18)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFIYMPOLIUHNDY-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(COS1(=O)=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H](COS1(=O)=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Boc-4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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